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Compound of Interest

Compound Name: Fmoc-N-Me-D-Cys(Trt)-OH

CAS No.: 1349807-46-0; 921604-15-1

Cat. No.: B2612550 Get Quote

In the landscape of advanced drug development and peptide chemistry, Fmoc-N-Me-D-
Cys(Trt)-OH stands out as a sophisticated and highly valuable amino acid derivative. Its

unique trifecta of structural modifications—a fluorenylmethoxycarbonyl (Fmoc) protected

amine, an N-methylated peptide backbone, a D-enantiomeric configuration, and a trityl (Trt)

protected cysteine thiol—equips peptide chemists with a powerful tool to overcome critical

challenges in therapeutic peptide design. This guide provides a detailed exploration of the

molecular architecture of Fmoc-N-Me-D-Cys(Trt)-OH, elucidates the causal reasoning behind

its design, and offers field-proven protocols for its successful incorporation into complex

peptide sequences.

The strategic N-methylation of the peptide backbone is a pivotal modification known to confer

significant pharmacological advantages, including enhanced metabolic stability against

enzymatic degradation, improved membrane permeability, and increased oral bioavailability[1]

[2][3][4][5][6]. The D-configuration of the cysteine residue further contributes to proteolytic

resistance. The cysteine thiol group, protected by the bulky trityl group, serves as a versatile

handle for forming essential disulfide bridges or for site-specific conjugation after synthesis[7].

This building block is therefore instrumental in the synthesis of next-generation peptides, from

cyclic analogs with constrained conformations to novel peptide-drug conjugates.

Deconstructing the Molecular Architecture
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The efficacy of Fmoc-N-Me-D-Cys(Trt)-OH arises from the distinct and synergistic functions of

its constituent parts. Understanding the role of each component is fundamental to leveraging its

full potential in solid-phase peptide synthesis (SPPS).

The Core Amino Acid: N-Methyl-D-Cysteine
D-Stereochemistry: The use of a D-amino acid instead of the naturally occurring L-isomer is

a deliberate strategy to enhance the peptide's in vivo half-life. Peptides constructed from D-

amino acids are not recognized by most endogenous proteases, rendering them significantly

more resistant to enzymatic degradation.

N-Methylation: The methyl group on the amide nitrogen introduces a profound

conformational constraint on the peptide backbone. This modification eliminates the amide

proton, a critical hydrogen bond donor, thereby disrupting secondary structures like α-helices

and β-sheets. This can be exploited to fine-tune receptor binding affinity and specificity[1][6].

From a pharmacokinetic perspective, N-methylation increases lipophilicity, which can

improve cell membrane permeability and oral bioavailability[2][3][5].

Cysteine Thiol Group: The sulfhydryl (-SH) group of cysteine is one of the most reactive

functional groups in proteins. It is essential for forming intramolecular or intermolecular

disulfide bonds that stabilize the peptide's tertiary structure[7]. During synthesis, this highly

nucleophilic group must be masked to prevent unwanted side reactions[8].

The Orthogonal Protecting Group Strategy
The successful synthesis of complex peptides hinges on an orthogonal protection scheme,

where different protecting groups can be removed under distinct chemical conditions without

affecting others. Fmoc-N-Me-D-Cys(Trt)-OH is a masterclass in this principle.

Fmoc (9-fluorenylmethoxycarbonyl) Group: This is the temporary protecting group for the α-

amine. Its primary advantage is its lability under mild basic conditions, typically a solution of

20% piperidine in a polar aprotic solvent like dimethylformamide (DMF)[9][10][11]. This base-

mediated cleavage is highly efficient and orthogonal to the acid-labile side-chain protecting

groups, forming the cornerstone of modern Fmoc-SPPS[12][13].

Trt (Trityl) Group: The triphenylmethyl (Trt) group serves as the semi-permanent protection

for the cysteine thiol. It is a bulky group that provides excellent steric shielding[14]. Crucially,
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it is stable to the basic conditions used for Fmoc removal but is readily cleaved under

strongly acidic conditions, typically with trifluoroacetic acid (TFA)[8][15]. This orthogonality is

the key to selectively deprotecting the N-terminus for chain elongation while the thiol side

chain remains protected.

The diagram below illustrates the distinct cleavage conditions for the Fmoc and Trt protecting

groups, highlighting the principle of orthogonality that is central to Fmoc-SPPS.
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Caption: Orthogonal protection scheme of Fmoc-N-Me-D-Cys(Trt)-OH.

Physicochemical Properties
A summary of the key physical and chemical properties of Fmoc-N-Me-D-Cys(Trt)-OH is

provided below for quick reference.
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Property Value Reference

Chemical Formula C₃₈H₃₃NO₄S [16][17]

Molecular Weight 599.74 g/mol [17]

CAS Number 944797-51-7 [16][18]

Appearance
White to off-white powder or

crystals

Melting Point 234-239 °C

Solubility Soluble in DMF

Storage Temperature 2-8°C

Optical Activity
[α]22/D -25.0°, c = 0.5% in

dichloromethane

Application in Solid-Phase Peptide Synthesis
(SPPS)
The incorporation of N-methylated amino acids into a growing peptide chain is notoriously

challenging due to steric hindrance[1][19][20]. The N-methyl group shields the carboxyl group,

slowing the kinetics of amide bond formation. Therefore, specialized protocols are required for

efficient coupling.

The Challenge of Steric Hindrance
Coupling a standard Fmoc-amino acid onto an N-methylated amine, or coupling an N-

methylated amino acid itself, requires overcoming a significant activation energy barrier[20][21].

Standard coupling reagents like HBTU or TBTU can be less effective, leading to incomplete

reactions, low yields, and deletion sequences in the final product[1].

Recommended Coupling Protocol
To ensure high-yield incorporation of Fmoc-N-Me-D-Cys(Trt)-OH, the use of a more potent

uronium/aminium salt coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-

1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is strongly recommended[1][18].
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HATU, in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or

collidine, forms a highly reactive acyl-intermediate that can overcome the steric barrier.

Step-by-Step Coupling Methodology:

Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in DMF for 30-60

minutes.

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the

N-terminal Fmoc group of the preceding amino acid. Wash the resin thoroughly with DMF (5-

7 times).

Activation Cocktail Preparation: In a separate vessel, dissolve Fmoc-N-Me-D-Cys(Trt)-OH
(3-5 equivalents relative to resin loading), HATU (3-5 eq.), and DIPEA (6-10 eq.) in DMF.

Allow to pre-activate for 5-10 minutes.

Coupling Reaction: Add the activation cocktail to the washed, deprotected peptide-resin.

Agitate the reaction mixture at room temperature for an extended period, typically 2-4 hours.

For particularly difficult couplings, double coupling or overnight reaction may be

necessary[9].

Monitoring: The completion of the coupling cannot be monitored by the standard ninhydrin

test, as it does not react with the secondary amine of the N-methylated residue. The

bromophenol blue test is a suitable alternative; a yellow color indicates a completed reaction,

while a blue or green color signifies an incomplete coupling requiring further reaction time or

a recoupling step[1].

Washing: After the coupling is complete, thoroughly wash the resin with DMF, followed by

Dichloromethane (DCM), and then DMF again to prepare for the next cycle.

The following workflow diagram visualizes the key steps for incorporating this specialized

building block during an SPPS cycle.
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Caption: SPPS cycle for coupling Fmoc-N-Me-D-Cys(Trt)-OH.
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Cleavage and Final Deprotection
Once the peptide synthesis is complete, the peptide must be cleaved from the solid support,

and the semi-permanent side-chain protecting groups, including the Trt group, must be

removed.

The Role of Scavengers
The Trt group is removed by acidolysis, which generates a stable trityl cation[22]. This

carbocation is highly reactive and can lead to unwanted side reactions, such as re-attachment

to the now-free cysteine thiol or alkylation of sensitive residues like tryptophan. To prevent this,

scavengers are included in the cleavage cocktail. Triisopropylsilane (TIS) is an extremely

effective scavenger that irreversibly quenches the trityl cation, converting it to

triphenylmethane[15].

Recommended Cleavage Protocol:

Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of

nitrogen or in a vacuum desiccator.

Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard and highly effective mixture

is 95% TFA, 2.5% Water, and 2.5% TIS.

Cleavage Reaction: Add the cleavage cocktail to the dry resin and allow it to react for 2-3

hours at room temperature with occasional agitation.

Peptide Precipitation: Filter the resin and collect the TFA filtrate. Precipitate the cleaved

peptide by adding the filtrate dropwise into a large volume of cold diethyl ether[8].

Isolation and Purification: Collect the peptide precipitate by centrifugation, wash with cold

ether to remove residual scavengers, and dry the crude product. The peptide is then ready

for purification, typically by reverse-phase high-performance liquid chromatography (RP-

HPLC)[8].

Conclusion
Fmoc-N-Me-D-Cys(Trt)-OH is a testament to the power of rational chemical design in peptide

science. Its structure is a carefully orchestrated combination of features that address
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fundamental challenges in drug development: proteolytic instability, poor membrane

permeability, and the need for precise structural control. While its incorporation requires

specialized protocols to overcome the inherent steric challenges of N-methylation, the use of

potent coupling reagents like HATU provides a reliable pathway for its integration. By

understanding the function of each molecular component and applying optimized synthetic

methodologies, researchers can effectively utilize this building block to construct novel and

potent peptide therapeutics.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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